BenchChemオンラインストアへようこそ!

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea

mTOR kinase inhibition PI3Kα selectivity Dual inhibitor profiling

1-Benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea (CAS 1210163-05-5) is a synthetic morpholino-urea derivative that functions as a dual inhibitor of mechanistic target of rapamycin (mTOR) kinase and class I phosphoinositide 3-kinases (PI3Ks). The compound belongs to a chemotype disclosed in patent WO2011107585A1, where morpholino-substituted urea derivatives are claimed as mTOR inhibitors for the treatment of proliferative, immunological, and inflammatory disorders.

Molecular Formula C19H26N4O2
Molecular Weight 342.443
CAS No. 1210163-05-5
Cat. No. B2527723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea
CAS1210163-05-5
Molecular FormulaC19H26N4O2
Molecular Weight342.443
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C19H26N4O2/c1-22-9-5-8-17(22)18(23-10-12-25-13-11-23)15-21-19(24)20-14-16-6-3-2-4-7-16/h2-9,18H,10-15H2,1H3,(H2,20,21,24)
InChIKeyWRMZGMWOUYFFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea (CAS 1210163-05-5): Procurement-Grade mTOR/PI3K Inhibitor Profile


1-Benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea (CAS 1210163-05-5) is a synthetic morpholino-urea derivative that functions as a dual inhibitor of mechanistic target of rapamycin (mTOR) kinase and class I phosphoinositide 3-kinases (PI3Ks) [1]. The compound belongs to a chemotype disclosed in patent WO2011107585A1, where morpholino-substituted urea derivatives are claimed as mTOR inhibitors for the treatment of proliferative, immunological, and inflammatory disorders [2]. Its core structural features include a benzyl urea core, an N-methylpyrrole heterocycle, and a morpholinoethyl linker—a scaffold combination that distinguishes it from pyrimidine-based dual mTOR/PI3K inhibitors.

Why Off-the-Shelf mTOR Inhibitors Cannot Replace 1-Benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea in Targeted Research


Substituting this compound with a generic mTOR inhibitor (e.g., rapamycin, everolimus) or a PI3K-selective inhibitor would fundamentally alter target engagement profiles. Rapamycin acts as an allosteric mTORC1 inhibitor and does not directly inhibit mTORC2 or PI3K isoforms [1], whereas 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is an ATP-competitive inhibitor that simultaneously hits mTOR (Ki = 14 nM) and PI3Kα (IC50 = 1 nM) [2]. ATP-competitive mTOR inhibitors like Torin1 or AZD8055 may also lack the PI3K activity seen here. Furthermore, the morpholino-urea chemotype described in WO2011107585A1 may possess a distinct kinase selectivity fingerprint compared to pyrimidine-based dual inhibitors [3]. Even closely related morpholino-urea analogs can exhibit significantly different PI3K isoform selectivity, as demonstrated by the compound's high PI3Kα potency but moderate PI3Kβ/p110β activity (IC50 = 44 nM) [2]. Generic substitution thus risks altering both potency and selectivity profiles, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-Benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea


Dual mTOR/PI3Kα Inhibition Profile Versus Allosteric mTORC1 Inhibitors

Unlike rapamycin, which allosterically inhibits only mTORC1 and does not suppress PI3Kα activity, 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is an ATP-competitive inhibitor that simultaneously targets mTOR (Ki = 14 nM) and PI3Kα (IC50 = 1 nM) in biochemical assays [1]. Rapamycin shows no direct PI3Kα inhibition and typically exhibits mTORC1 IC50 values in the sub-nanomolar range in FKBP12-dependent cellular assays, but does not suppress mTORC2-mediated AKT phosphorylation, a hallmark of ATP-competitive mTOR inhibitors [2]. This dual engagement translates into a broader suppression of the PI3K/AKT/mTOR signaling axis, which may circumvent feedback reactivation seen with rapalogs.

mTOR kinase inhibition PI3Kα selectivity Dual inhibitor profiling Cancer cell signaling

mTOR Inhibition Potency Compared to a Clinically Relevant ATP-Competitive mTOR Inhibitor (GDC-0349)

In a comparative analysis using biochemical mTOR kinase assays, 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea demonstrates an mTOR Ki of 14 nM [1], which is approximately 3.7-fold less potent than GDC-0349 (Ki = 3.8 nM), an ATP-competitive mTOR inhibitor that entered Phase I clinical trials . However, GDC-0349 is reported to be highly selective for mTOR over PI3Kα (790-fold selectivity), whereas the target compound potently inhibits PI3Kα (IC50 = 1 nM) with only ~14-fold selectivity for PI3Kα over mTOR [1]. This difference in selectivity may be advantageous in tumor models where PI3Kα co-inhibition is desired.

mTOR potency comparison Kinase inhibitor selectivity ATP-competitive inhibitor Cancer therapeutics

PI3K Isoform Selectivity Panel Within the Morpholino-Urea Chemotype

Within the morpholino-urea compound class, 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea exhibits a distinct PI3K isoform selectivity profile: PI3Kα IC50 = 1 nM, PI3Kγ IC50 = 20 nM, and PI3Kβ IC50 = 44 nM [1]. This represents a 44-fold selectivity window between PI3Kα and PI3Kβ. Such isoform-biased inhibition may confer different cellular effects compared to pan-PI3K inhibitors like pictilisib (GDC-0941), which typically shows IC50 values of 3 nM, 33 nM, and 3 nM for PI3Kα, β, and δ respectively in comparable biochemical assays [2]. The target compound's pronounced activity against PI3Kα is particularly relevant for tumors harboring PIK3CA activating mutations.

PI3K isoform selectivity Class I PI3K profiling Kinase panel screening Chemical biology

Patent-Defined Structural Uniqueness Among Morpholino-Urea mTOR Inhibitors

According to patent WO2011107585A1, the morpholino-urea series encompasses a wide range of substitutions on the urea nitrogen, heteroaryl group, and morpholine ring [1]. The specific combination of a benzyl urea, an N-methylpyrrole, and a morpholinoethyl linker in 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea defines a unique chemical space not represented by other exemplified compounds in the patent, such as those containing pyrimidine or triazine cores [1]. This structural distinction likely underlies its particular kinase selectivity profile, as the pyrrole ring may engage hydrophobic pockets differently than pyrimidine-based mTOR inhibitors [2]. For procurement purposes, this compound represents a tool molecule that expands the morpholino-urea chemotype beyond the more commonly studied pyrimidine-containing analogs.

Chemical novelty Scaffold differentiation Patent analysis Medicinal chemistry

Kinase Selectivity Assessment: mTOR vs. DNA-PK and PI3Kδ

The patent WO2011107585A1 states that compounds within the morpholino-urea series were tested for selectivity against PI3Kδ and DNA-PK, with results indicating preferential binding to mTOR over these related kinases [1]. While specific quantitative selectivity data for 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea are not publicly disclosed, the BindingDB data reveals PI3Kβ IC50 = 44 nM and PI3Kγ IC50 = 20 nM, suggesting at least 14- to 44-fold selectivity for PI3Kα over other PI3K isoforms [2]. This contrasts with non-selective PI3K/mTOR inhibitors like wortmannin, which covalently inhibits PI3Ks and mTOR with IC50 values in the low nanomolar range but lacks isoform discrimination [3]. The implication is that this compound may achieve a more defined target profile compared to pan-inhibitors.

Kinase selectivity Off-target profiling DNA-PK inhibition PI3K-related kinases

High-Value Application Scenarios for 1-Benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea Procurement


PIK3CA-Mutant Cancer Cell Line Screening with Dual mTOR/PI3Kα Coverage

The compound's potent PI3Kα inhibition (IC50 = 1 nM) combined with mTOR blockade (Ki = 14 nM) [1] makes it a valuable tool for screening PIK3CA-mutant cancer cell lines (e.g., breast cancer MCF-7, colorectal HCT-116) where both PI3Kα hyperactivation and mTOR-driven growth signals contribute to oncogenesis [2]. Unlike mTOR-selective agents, this compound suppresses the entire PI3K/AKT/mTOR axis, potentially avoiding AKT reactivation via mTORC2. Procurement for this application is supported by the compound's membership in the morpholino-urea class described in WO2011107585A1, which explicitly claims utility in proliferative diseases .

Chemical Probe for PI3K Isoform Selectivity Studies

With a 44-fold selectivity for PI3Kα (IC50 = 1 nM) over PI3Kβ (IC50 = 44 nM) [1], this compound serves as a chemical probe to dissect the distinct roles of PI3Kα versus PI3Kβ in cell signaling. This is particularly relevant in PTEN-deficient tumor models, where PI3Kβ is often the dominant isoform driving oncogenic signaling, requiring a tool that spares PI3Kβ while inhibiting PI3Kα and mTOR [2]. The compound's defined isoform profile provides cleaner experimental interpretation compared to pan-Class I PI3K inhibitors.

Reference Standard for Morpholino-Urea Medicinal Chemistry Optimization

As an exemplar of the pyrrole-substituted morpholino-urea chemotype from patent WO2011107585A1 [1], this compound functions as a reference standard for medicinal chemistry teams exploring structure-activity relationships (SAR) in this scaffold. Its Ki value of 14 nM for mTOR and IC50 of 1 nM for PI3Kα [2] provide a benchmark for newly synthesized analogs. Procurement of a characterized, high-purity batch enables reliable comparative potency assessments across lead optimization campaigns.

Quote Request

Request a Quote for 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.